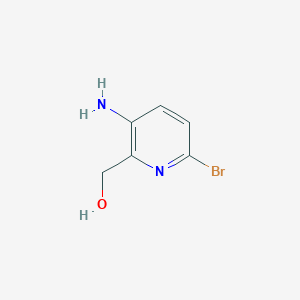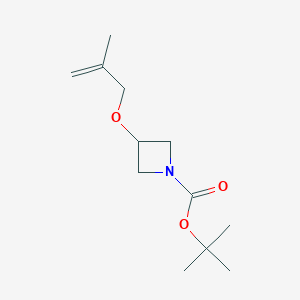
(3-Amino-6-bromopyridin-2-yl)methanol
Vue d'ensemble
Description
“(3-Amino-6-bromopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3-Amino-6-bromopyridin-2-yl)methanol” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with an amino group (-NH2), at the 6th position with a bromo group (-Br), and at the 2nd position with a methanol group (-CH2OH) .
Applications De Recherche Scientifique
Synthesis and Characterization of Schiff Base Metal Complexes and Poly(phenoxy-imine)s
- A study by Kaya et al. (2021) explored the synthesis of Schiff base ligands using 2-amino-5-bromopyridine, which shares a similar structure with (3-Amino-6-bromopyridin-2-yl)methanol. These ligands were then used to create metal complexes and poly(phenoxy-imine)s, showcasing their potential in creating diverse chemical structures (Kaya, Daban, & Şenol, 2021).
Synthesis of Substituted Pyridine Derivatives
- In research conducted by Naghiyev et al. (2019), substituted iminopyridines were synthesized using a one-pot three-component reaction involving 2-amino-5-bromopyridine. This method underlines the importance of bromopyridine derivatives in synthesizing new pyridine compounds with potential applications in various fields (Naghiyev et al., 2019).
Protonation Sites and Hydrogen Bonding Studies
- Böck et al. (2021) conducted a study on the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, which involved the use of compounds structurally similar to (3-Amino-6-bromopyridin-2-yl)methanol. This research helps in understanding protonation sites and hydrogen bonding in complex molecules (Böck et al., 2021).
Catalyst Development for Chemical Reactions
- Ozcubukcu et al. (2009) described the development of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalyzing Huisgen 1,3-dipolar cycloadditions. This study illustrates the potential use of similar compounds in developing effective catalysts for important chemical reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Supramolecular Cocrystal Synthesis and Characterization
- Research by Thanigaimani et al. (2016) demonstrated the synthesis of a cocrystal involving 2-amino-3-bromopyridine, a compound similar to (3-Amino-6-bromopyridin-2-yl)methanol. This study highlights the role of bromopyridines in forming supramolecular structures with potential applications in materials science and crystal engineering (Thanigaimani et al., 2016).
Mimicking Metal Binding Sites in Enzymes
- A study by Hannon et al. (1998) discussed the preparation of tris(2-pyridyl)methanols from bromopyridines for use as mimics of the metal binding site of carbonic anhydrase, an enzyme. This research provides insights into the design of enzyme mimics and their potential applications in biochemistry and pharmacology (Hannon, Mayers, & Taylor, 1998).
Propriétés
IUPAC Name |
(3-amino-6-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLGZVJUADTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-bromopyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)


![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)